molecular formula C6H10N4 B15300711 (R)-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole

(R)-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole

Cat. No.: B15300711
M. Wt: 138.17 g/mol
InChI Key: WKTIBPHCHGGVEN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole is a chiral compound that features a pyrrolidine ring attached to a 1,2,3-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the 1,2,3-triazole ring. The pyrrolidine ring can be introduced through various synthetic routes, including the reduction of pyrrolidinyl ketones or the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of ®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in metal coordination complexes, which can be used as catalysts in various biochemical reactions. Its ability to form stable complexes with metals makes it a valuable tool in bioinorganic chemistry.

Medicine

In medicinal chemistry, ®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole is investigated for its potential as a pharmacophore in drug design. Its triazole ring is known to interact with various biological targets, making it a promising scaffold for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical modifications allows for the creation of materials with tailored properties.

Mechanism of Action

The mechanism of action of ®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pyrrolidine ring adds to the compound’s conformational flexibility, allowing it to fit into various binding sites.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole: The enantiomer of the compound, which may exhibit different biological activities due to its chirality.

    1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole: The racemic mixture of the compound, which contains both enantiomers.

    1-(Pyrrolidin-3-YL)-1H-1,2,4-triazole: A structural isomer with a different arrangement of nitrogen atoms in the triazole ring.

Uniqueness

®-1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole is unique due to its specific chirality and the presence of both pyrrolidine and triazole rings

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1-[(3R)-pyrrolidin-3-yl]triazole

InChI

InChI=1S/C6H10N4/c1-2-7-5-6(1)10-4-3-8-9-10/h3-4,6-7H,1-2,5H2/t6-/m1/s1

InChI Key

WKTIBPHCHGGVEN-ZCFIWIBFSA-N

Isomeric SMILES

C1CNC[C@@H]1N2C=CN=N2

Canonical SMILES

C1CNCC1N2C=CN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.